molecular formula C17H15FN4OS2 B2986717 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 894009-38-2

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2986717
CAS No.: 894009-38-2
M. Wt: 374.45
InChI Key: WFDQDJRVXSWIQK-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic chemical scaffold designed for research purposes, integrating multiple privileged structures in medicinal chemistry. This compound features a thiazole ring, a moiety recognized as a biologically active scaffold present in more than 18 FDA-approved drugs and known for a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The core structure also incorporates a pyridazine ring, a heterocycle which, when combined with other heterocycles like a 1,2,4-thiadiazole, has been shown in scientific literature to yield compounds with potent anti-angiogenic and anti-tumor activities in vitro and in vivo . Furthermore, the inclusion of a 3-fluorophenylacetamide group is a feature seen in investigational compounds, such as selective kinase inhibitors, highlighting its relevance in modern drug discovery efforts . The specific combination of these fragments in a single molecule suggests potential for multifaceted biological activity, making it a compound of interest for researchers investigating new therapeutic agents, particularly in oncology and infectious disease. Researchers can utilize this reagent as a key intermediate, a building block for combinatorial chemistry, or a lead compound for further optimization and biological evaluation. This product is intended for laboratory research use by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c1-10-17(25-11(2)19-10)14-6-7-16(22-21-14)24-9-15(23)20-13-5-3-4-12(18)8-13/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDQDJRVXSWIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound that integrates a thiazole moiety, a pyridazine ring, and an acetamide functional group. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's pharmacological properties are enhanced by its ability to interact with various biological targets, making it a subject of interest in drug discovery.

Structural Overview

The molecular formula of the compound is C19H17N5OSC_{19}H_{17}N_{5}OS, with a molecular weight of approximately 427.6 g/mol. The presence of the thiazole and pyridazine rings contributes significantly to its biological activity.

PropertyValue
Molecular FormulaC19H17N5OS
Molecular Weight427.6 g/mol
Structural FeaturesThiazole, Pyridazine, Acetamide

Antimicrobial and Anticancer Properties

Research indicates that compounds with thiazole and pyridazine derivatives exhibit significant antimicrobial and anticancer activities. For instance, modifications in the N-aryl amide group linked to the thiazole ring have been shown to enhance antimalarial potency while maintaining low cytotoxicity against HepG2 cell lines . Similar trends are observed in other studies where thiazole derivatives demonstrated promising anticancer properties by inhibiting cell proliferation in various cancer cell lines.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors within target cells. For example, thiazole derivatives have been linked to enzyme inhibition pathways that are critical for cancer cell survival and proliferation . The electron-withdrawing characteristics of the thiazole ring may enhance binding affinity to these biological targets.

Case Studies

  • Antimalarial Activity : A study focused on thiazole analogs showed that specific substitutions on the N-aryl amide group significantly influenced their in vitro activity against Plasmodium falciparum. The findings indicated that non-bulky, electron-withdrawing groups at the ortho position on the phenyl ring were preferred for higher activity .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their leishmanicidal properties against Leishmania infantum. Compounds demonstrated notable cytotoxic effects and ultrastructural changes in parasites, suggesting a potential pathway for developing new antileishmaniasis drugs .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleThiazole ringAntimicrobial
PyridazinonePyridazine ringAnticancer
ThioacetamideThioether linkageEnzyme inhibitor

This table illustrates how the combination of both thiazole and pyridazine functionalities along with an acetamide group may confer a broader spectrum of biological activities compared to simpler analogs.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity Key Findings
Target Compound Pyridazine-thiazole 2,4-Dimethylthiazol-5-yl, 3-fluorophenyl Inferred cytotoxicity Structural similarity to MTT assay components suggests potential use in cell viability studies .
5j () Benzothiazole-triazole 4-Fluorobenzyl, triazol-3-ylthio Anticonvulsant ED₅₀ = 54.8 mg/kg (MES test), PI = 9.30 (scPTZ test), outperforming standard drugs .
AS111 () Triazole-pyridine 2-Pyridyl, 3-methylphenyl Anti-inflammatory 1.28× more active than diclofenac in formalin edema models .
EP3348550A1 Derivatives () Benzothiazole Trifluoromethyl, methoxyphenyl Unspecified Fluorinated aromatic groups enhance lipophilicity and metabolic stability .
954589-97-0 (–14) Pyridazine-thiazole Pyridin-3-yl, trifluoromethylphenyl Unspecified Trifluoromethyl group increases bioavailability compared to fluorine .

Pharmacological and Mechanistic Insights

  • Anticonvulsant Activity : Fluorine substitution on the benzyl group (e.g., 5j in ) improves potency and protective indices in seizure models, likely due to enhanced blood-brain barrier penetration .
  • Anti-inflammatory Activity : Electron-donating substituents (e.g., 3-methylphenyl in AS111) enhance anti-inflammatory efficacy compared to electron-withdrawing groups (e.g., halogens) .
  • Cytotoxicity Potential: The target compound’s 2,4-dimethylthiazol-5-yl group mirrors MTT’s tetrazolium core, implicating possible utility in cell proliferation assays or as a cytotoxic agent .

Structure-Activity Relationships (SAR)

  • Fluorine vs. Trifluoromethyl : Fluorine’s electronegativity improves metabolic stability, while trifluoromethyl groups enhance lipophilicity and target binding .
  • Thioether Linkage : The thioacetamide bridge in all compounds enhances solubility and facilitates hydrogen bonding with biological targets .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide?

Methodological Answer:

  • Stepwise Functionalization : Prioritize coupling the pyridazine-thiol moiety to the acetamide backbone under alkaline conditions (e.g., K₂CO₃/DMF), followed by introducing the 2,4-dimethylthiazole group via Suzuki-Miyaura cross-coupling .
  • Catalytic Optimization : Use Pd(PPh₃)₄ (5 mol%) with microwave-assisted heating (120°C, 30 min) to enhance reaction efficiency and reduce side products. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Yield Improvement : Purify crude products via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water (1:1) and analyze using a Bruker D8 Venture diffractometer (Mo-Kα radiation, 100 K) .
  • Spectroscopic Techniques :
    • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
    • NMR : Confirm aromatic proton environments (¹H NMR in DMSO-d₆: δ 8.2–7.1 ppm for pyridazine/thiazole; ¹³C NMR for carbonyl at ~170 ppm) .

Advanced: How should researchers address contradictory bioactivity data across different cell lines?

Methodological Answer:

  • Assay Standardization :
    • Cell Viability : Use the MTT assay ( ) with standardized seeding density (5×10³ cells/well) and incubation time (48 hr). Include controls for solvent effects (e.g., DMSO ≤0.1%) .
    • Cell Line Validation : Compare results in at least three lines (e.g., HeLa, MCF-7, and A549) to rule out lineage-specific artifacts.
  • Mechanistic Profiling : Perform dose-response curves (IC₅₀) and combine with apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Advanced: What computational methods are suitable for predicting the solubility and pharmacokinetics of this compound?

Methodological Answer:

  • Quantum Chemical Modeling :
    • HOMO-LUMO Analysis : Use Gaussian 09 at the B3LYP/6-31G(d) level to estimate solubility parameters via dipole moment and polar surface area .
    • Molecular Dynamics (MD) : Simulate solvation in explicit water (CHARMM36 force field) to predict logP and membrane permeability .
  • ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Scaffold Modulation : Synthesize analogs with substitutions on the pyridazine (e.g., 6-position) and thiazole (e.g., 2,4-dimethyl groups) to assess steric/electronic effects .
  • Target Engagement Assays :
    • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
    • Docking Studies : Use AutoDock Vina to model interactions with hypothesized targets (e.g., EGFR or PI3K) and validate via SPR (surface plasmon resonance) .

Basic: What safety protocols are critical for handling this compound in vitro?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in designated containers for incineration .
  • Emergency Procedures : In case of skin contact, wash with 10% ethanol followed by soap/water. For inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers resolve discrepancies in cytotoxicity and antioxidant activity data?

Methodological Answer:

  • ROS Quantification : Use DCFH-DA fluorescence in parallel with cytotoxicity assays to differentiate ROS-mediated effects from direct cell death .
  • Redox Profiling : Measure glutathione (GSH) levels and SOD activity to assess antioxidant pathway modulation.
  • Data Normalization : Express results relative to protein content (BCA assay) to control for cell density variations .

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